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Introduction

Emapticap pegol (also known as NOX-E36) is a novel therapeutic agent that acts as a potent
and specific antagonist of the chemokine C-C motif ligand 2 (CCL2), also known as monocyte
chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, emapticap pegol
effectively inhibits the recruitment of inflammatory monocytes and macrophages to sites of
inflammation, a key process in the pathophysiology of various diseases.[2][6][7] This technical
guide provides a comprehensive overview of the structural and chemical properties of
emapticap pegol, its mechanism of action, and the experimental methodologies used for its
characterization.

Structural and Chemical Properties

Emapticap pegol is a Spiegelmer®, a unique class of therapeutic aptamers.[8][9] It is
composed of a 40-nucleotide L-RNA (ribonucleic acid) oligonucleotide conjugated to a 40
kilodalton (kDa) polyethylene glycol (PEG) moiety.[6] The L-configuration of the ribonucleotides
confers exceptional stability against nuclease degradation, a significant advantage over natural
D-RNA molecules.[8][9] The PEGylation serves to increase the hydrodynamic radius of the
molecule, thereby extending its plasma half-life.

The crystal structure of the 40-mer L-RNA aptamer of emapticap pegol in complex with its
target, L-CCL2, has been solved at a resolution of 2.05 A.[8][9] This high-resolution structural
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data provides detailed insights into the intramolecular contacts of the aptamer and the specific
interactions responsible for its high-affinity binding to CCL2.[8][9]

Property Description Source
Drug Name Emapticap Pegol [2][6]
Code Name NOX-E36 [2][6]
Chemical Class Spiegelmer® (L-RNA Aptamer)  [8][9]

.. 40-nucleotide L-RNA
Composition _ [6]
conjugated to a 40 kDa PEG

Taraet C-C maotif ligand 2 (CCL2/ IR Tor—
arge MCP-1) [11[2131[4][5]

Purity (commercial sodium
91.38% [2]
salt)

Mechanism of Action and Signaling Pathway

Emapticap pegol exerts its therapeutic effect by binding with high affinity and specificity to
CCL2, thereby preventing its interaction with its cognate receptor, C-C chemokine receptor 2
(CCR2).[10][11][12] The binding of CCL2 to CCR2 on the surface of immune cells, particularly
monocytes, triggers a cascade of intracellular signaling events that lead to chemotaxis, or
directed cell migration, towards the source of the CCL2 signal.[10][11][13][14]

The CCL2-CCR2 signaling axis activates several key downstream pathways, including the
Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase
(MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11][13] Activation of these
pathways ultimately results in the cellular responses of migration, proliferation, and survival.[11]
[13] By sequestering CCL2, emapticap pegol effectively blocks the initiation of this signaling
cascade.

CCL2 Signaling Pathway and Inhibition by Emapticap
Pegol

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25901662/
https://www.researchgate.net/publication/275341879_Crystal_Structure_of_a_Mirror-Image_L-RNA_Aptamer_Spiegelmer_in_Complex_with_the_Natural_L-Protein_Target_CCL2
https://www.medchemexpress.com/emapticap-pegol.html
https://www.tmepharma.com/index.php?option=com_content&view=article&id=20&Itemid=477
https://www.medchemexpress.com/emapticap-pegol.html
https://www.tmepharma.com/index.php?option=com_content&view=article&id=20&Itemid=477
https://pubmed.ncbi.nlm.nih.gov/25901662/
https://www.researchgate.net/publication/275341879_Crystal_Structure_of_a_Mirror-Image_L-RNA_Aptamer_Spiegelmer_in_Complex_with_the_Natural_L-Protein_Target_CCL2
https://www.tmepharma.com/index.php?option=com_content&view=article&id=20&Itemid=477
https://pubmed.ncbi.nlm.nih.gov/28186566/
https://www.medchemexpress.com/emapticap-pegol.html
https://www.medchemexpress.com/emapticap-pegol-sodium.html
https://www.medchemexpress.com/emapticap-pegol.html?locale=es-ES
https://www.abmole.com/products/emapticap-pegol.html
https://www.medchemexpress.com/emapticap-pegol.html
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1497026/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488570/
https://academic.oup.com/jpp/article/76/2/138/7486459
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1497026/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12569747/
https://consensus.app/search/what-are-the-downstream-effects-of-ccl2-and-ccl7-o/uhy_mfNuSo-5XlczyupJyw/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1497026/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12569747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12569747/
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/product/b15607337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Emapticap Pegol
»|  PI3K
CCL2 (MCP-1) Binds , Ile va- gy Activates G-protein

\J

\/
AKT
Ras/Raf/MEK @

\

Cell Migration,

Proliferation,
SIWVE]

ERK

Click to download full resolution via product page

Caption: Emapticap pegol neutralizes CCL2, preventing its binding to the CCR2 receptor and
subsequent activation of downstream signaling pathways.

Quantitative Data from Clinical and Preclinical
Studies

Emapticap pegol has undergone clinical evaluation, most notably in a Phase lla study for
diabetic nephropathy.[1][7][15][16][17][18][19] Preclinical studies in animal models have also
been conducted to establish its proof of concept.[2]

Table 1: Pharmacokinetics of Emapticap Pegol (Phase
lla Clinical Trial)
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Parameter Value Population Source
0.5 mg/kg ) )
72 patients with type 2
Dosage and subcutaneous )
o ] o ) diabetes and [15]
Administration injection, twice weekly o
albuminuria

for 12 weeks

Steady-State Plasma
) 355 + 105 nM
Concentration

Patients with type 2
diabetes and [18]

albuminuria

Table 2: Efficacy of Emapticap Pegol in Diabetic
Nephropathy (Phase lla Clinical Trial)
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Endpoint Result Comparison p-value Source
Mean
, . 32% lower than ,
Albumin/Creatini Emapticap pegol
] placebo at the 0.014 [16]
ne Ratio (ACR) vs. Placebo
_ end of treatment
Reduction
_ 39% lower than _
Maximum ACR Emapticap pegol
) placebo 8 weeks 0.01 [16]
Reduction vs. Placebo
post-treatment
Patients with )
Emapticap pegol
>50% ACR 31% - [16]
_ group
Reduction
Patients with
>50% ACR 6% Placebo group - [16]
Reduction
Change in _
Emapticap pegol
HbAlc at 12 -0.32% 0.096 [15]
group
weeks
Change in
HbAlc at 12 +0.06% Placebo group 0.096 [15]
weeks
Change in Significant )
] Emapticap pegol
HbAlc 4 weeks improvement vs. 0.036 [15]

post-treatment

placebo

vs. Placebo

Table 3: Preclinical Efficacy of Emapticap Pegol (Mouse

Models)
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Dosage and o
Model o . Key Finding Source
Administration
Interfered with the
) ] 14.4 mg/kg (MNOX- o )
Leukemia-bearing infiltration of M2-like
E36), s.c., 3x/week for [2]

mice
3 weeks

macrophages into

spleens

20 mg/kg (MNOX-
Diabetic mice E36), s.c., 3x/week for

4 weeks

Reduced albuminuria
and restored the
glomerular endothelial

glycocalyx

Experimental Protocols

Synthesis and Purification of Emapticap Pegol

The synthesis of emapticap pegol (NOX-E36) involves a multi-step process that begins with
the solid-phase synthesis of the 40-nucleotide L-RNA oligonucleotide. This is followed by
purification and subsequent conjugation to a 40 kDa PEG moiety.

Experimental Workflow for Emapticap Pegol Synthesis
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Caption: A generalized workflow for the synthesis and purification of emapticap pegol.

A detailed protocol for the synthesis of Spiegelmers like emapticap pegol is described in "RNA
aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation” in
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Current Protocols in Nucleic Acid Chemistry. The process involves:

Solid-Phase Synthesis: The 40-mer amino-modified L-RNA oligonucleotide is synthesized on
a solid support, typically on a 1- to 4-mmol scale.

Deprotection: A two-step deprotection process is carried out to remove the protecting groups
from the synthesized oligonucleotide.

Purification of Oligonucleotide: The crude oligonucleotide is purified using preparative
reversed-phase high-performance liquid chromatography (RP-HPLC).

Desalting: The purified oligonucleotide is desalted using tangential flow ultrafiltration.

PEG Conjugation: The amino-modified L-RNA is reacted with an N-hydroxysuccinimide
(NHS)-ester-activated 40 kDa PEG.

Purification of Conjugate: The resulting emapticap pegol conjugate is purified by
preparative anion-exchange (AX)-HPLC.

Final Processing: The purified conjugate undergoes a final ultrafiltration and is then
lyophilized to yield the final product.

In-process and quality control are monitored throughout the synthesis using analytical
methods.

In Vitro Cell Migration Assay (Transwell Assay)

The inhibitory effect of emapticap pegol on CCL2-mediated cell migration is typically assessed
using a transwell migration assay, also known as a Boyden chamber assay.

Principle: This assay measures the chemotactic response of cells towards a chemoattractant
(in this case, CCL2) across a permeable membrane. Emapticap pegol is tested for its ability to
block this migration.

General Protocol:

o Cell Culture: A suitable monocytic cell line expressing CCR2 (e.g., THP-1) is cultured to an
appropriate density.
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o Assay Setup: Transwell inserts with a permeable membrane are placed in a multi-well plate.
The lower chamber of the wells is filled with media containing CCL2 as the chemoattractant.

o Treatment: Cells are pre-incubated with varying concentrations of emapticap pegol or a
vehicle control before being seeded into the upper chamber of the transwell inserts.

 Incubation: The plate is incubated for a period sufficient to allow cell migration (typically
several hours).

e Quantification: Non-migrated cells are removed from the upper surface of the membrane.
The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g.,
with crystal violet or a fluorescent dye), and counted under a microscope or quantified using
a plate reader. A significant reduction in the number of migrated cells in the presence of
emapticap pegol indicates its inhibitory activity. In one study, 1 nM of NOX-E36 significantly
inhibited CCL2-mediated migration in the human monocytic leukemia cell line THP-1.[2]

Western Blot Analysis of Downstream Signaling

To confirm that emapticap pegol inhibits the intracellular signaling pathways activated by
CCL2, Western blotting is employed to measure the phosphorylation status of key signaling
proteins.

Principle: This technique allows for the detection and quantification of specific proteins in a cell
lysate. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of
proteins like AKT and ERK.

General Protocol:

o Cell Culture and Stimulation: CCR2-expressing cells are serum-starved and then stimulated
with CCL2 in the presence or absence of emapticap pegol for a short period (e.g., 30
minutes).

e Cell Lysis: The cells are lysed to release their protein content.

o Protein Quantification: The total protein concentration in each lysate is determined to ensure
equal loading.
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o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

e Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,
nitrocellulose or PVDF).

e Immunoblotting: The membrane is incubated with primary antibodies specific for the
phosphorylated forms of AKT (p-AKT), ERK (p-ERK), and p38 MAPK (p-p38 MAPK), as well
as antibodies for the total forms of these proteins as loading controls.

o Detection: The membrane is then incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The
resulting light signal is captured on X-ray film or with a digital imager.

e Analysis: The intensity of the bands corresponding to the phosphorylated proteins is
guantified and normalized to the total protein levels. A decrease in the phosphorylation of
AKT, ERK, and p38 MAPK in cells treated with emapticap pegol demonstrates its inhibitory
effect on CCL2 signaling. Studies have shown that the murine-specific version of emapticap
pegol (MNOX-E36) abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38-
MAPK in mCCL2-stimulated cells.[2]

Conclusion

Emapticap pegol is a well-characterized Spiegelmer® with a clear mechanism of action
targeting the pro-inflammatory chemokine CCL2. Its unique L-RNA structure provides high
stability, and its efficacy has been demonstrated in both preclinical models and clinical trials for
diabetic nephropathy. The detailed structural and functional data, along with established
experimental protocols for its synthesis and characterization, provide a solid foundation for its
further development and application in various inflammatory and fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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